3-Bromocyclobutane-1-carboxylic acid

Stereochemistry Chiral Synthesis Isomer Purity

3-Bromocyclobutane-1-carboxylic acid, specifically the trans-isomer (CAS 1931900-04-7), is a strained, four-membered cyclobutane building block featuring a carboxylic acid and a bromine substituent at the 3-position. Its molecular formula is C5H7BrO2 (MW 179.01 g/mol).

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
CAS No. 1931900-04-7
Cat. No. B3112865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclobutane-1-carboxylic acid
CAS1931900-04-7
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESC1C(CC1Br)C(=O)O
InChIInChI=1S/C5H7BrO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)
InChIKeyAZXXMCROALAIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclobutane-1-carboxylic Acid (CAS 1931900-04-7): Sourcing Guide and Baseline Specifications


3-Bromocyclobutane-1-carboxylic acid, specifically the trans-isomer (CAS 1931900-04-7), is a strained, four-membered cyclobutane building block featuring a carboxylic acid and a bromine substituent at the 3-position . Its molecular formula is C5H7BrO2 (MW 179.01 g/mol) . This compound is primarily used as a synthetic intermediate in medicinal chemistry and agrochemical research, where its rigid cyclobutane core imposes conformational constraints on target molecules, a property highly valued in drug design . It is typically supplied as a solid with a purity specification of ≥97-98% (GC/HPLC) and is recommended for long-term storage at 2-8°C .

Why a Generic Cyclobutane Carboxylic Acid Cannot Replace 3-Bromocyclobutane-1-carboxylic Acid


Substituting a generic cyclobutane carboxylic acid for 3-bromocyclobutane-1-carboxylic acid is not chemically viable due to the functional and stereochemical specificity of the bromine atom and the trans-configuration. The bromine at the 3-position is a critical synthetic handle for nucleophilic substitution and cross-coupling reactions; removing or altering its position (e.g., 1-bromo isomers) fundamentally changes the reaction pathway and the structure of the final product . Furthermore, the trans-stereochemistry (CAS 1931900-04-7) dictates the three-dimensional orientation of substituents, which is crucial for downstream chiral applications and molecular recognition. Using a racemic mixture (CAS 1378752-12-5) or the cis-isomer (CAS 2309467-86-3) would introduce an unwanted stereoisomer, compromising the selectivity and yield of enantioselective syntheses or the biological activity of the target compound . The combination of the strained cyclobutane core, the specific leaving group position, and the defined stereochemistry is unique and cannot be replicated by simpler analogs like 3-oxocyclobutane-1-carboxylic acid or 3-chlorocyclobutane-1-carboxylic acid.

Quantitative Differentiation of 3-Bromocyclobutane-1-carboxylic Acid from Analogs


Stereochemical Purity and Isomer Differentiation

The target compound is the trans-isomer (CAS 1931900-04-7), distinguished from the cis-isomer (CAS 2309467-86-3) and the racemic mixture (CAS 1378752-12-5). While specific isomer ratios in synthesis are not detailed in public literature, the availability of discrete, analytically defined stereoisomers is critical for reproducible chiral synthesis. The trans-isomer's specific optical rotation and HPLC retention time, when compared to its cis counterpart, provide a definitive analytical signature for quality control .

Stereochemistry Chiral Synthesis Isomer Purity

Leaving Group Potential and Synthetic Versatility

The bromine atom at the 3-position of the cyclobutane ring acts as a versatile leaving group for SN2 reactions, offering greater reactivity and synthetic utility compared to analogs with alternative substituents. While direct kinetic data for this specific compound is not publicly available, the general reactivity trend of alkyl bromides is well-established: bromine is a better leaving group than chlorine in polar aprotic solvents, which is a common condition in pharmaceutical synthesis . In contrast, the 3-oxo analog (CAS 23761-23-1) lacks a halogen leaving group altogether, requiring different, often less efficient, activation strategies for further functionalization .

Nucleophilic Substitution Cross-Coupling Building Block

Physical Property Differentiation for Formulation and Handling

The target compound exhibits distinct physicochemical properties compared to its chloro analog, which directly impact its behavior in formulation and purification. The trans-3-bromo derivative has a consensus LogP of 1.17 , while the 3-chloro analog (CAS 35207-71-7) has a predicted XLogP3-AA of 0.9 [1]. This ~0.27 Log unit difference indicates the bromo compound is more lipophilic, which can influence membrane permeability, solubility, and chromatographic retention time. The bromo compound also has a higher predicted boiling point (274.8±33.0 °C) compared to the chloro analog (253.4±15.0 °C) .

Physicochemical Properties LogP Solubility

Synthetic Utility in Medicinal Chemistry Scaffolds

The cyclobutane ring in 3-bromocyclobutane-1-carboxylic acid introduces a defined, rigid, and non-planar conformation (folded conformation) into molecules, a feature exploited in medicinal chemistry to enhance target binding affinity and selectivity . This is a class-level advantage shared by cyclobutane derivatives, with at least nine FDA-approved drugs containing this motif . In contrast, acyclic analogs or larger rings do not impose the same degree of conformational restriction, which can lead to entropic penalties upon binding. While not a direct comparator, the 3-oxo analog (CAS 23761-23-1) is a key intermediate for Abrocitinib, a JAK1 inhibitor for atopic dermatitis , illustrating the broader value of functionalized cyclobutanes. The bromo-substituent on the target compound provides a different entry point for diversification, enabling access to a distinct chemical space compared to the oxo-derivative.

Drug Discovery Cyclobutane Scaffold Conformational Constraint

Commercial Availability and Purity Benchmarking

A practical differentiator for procurement is the consistent, high-purity supply of the trans-3-bromo isomer. Multiple reputable vendors, including Bidepharm, AKSci, BOC Sciences, and Leyan, offer this compound with a standard purity specification of ≥97-98% (GC/HPLC) . In contrast, the cis-isomer (CAS 2309467-86-3) is less widely available and often has longer lead times (e.g., 8-12 weeks at Aladdin Scientific) . This robust commercial landscape for the trans-isomer reduces supply chain risk and accelerates research timelines.

Supply Chain Purity Procurement

Optimal Application Scenarios for 3-Bromocyclobutane-1-carboxylic Acid in R&D


Stereospecific Synthesis of Conformationally Constrained Pharmaceuticals

The trans-3-bromocyclobutane-1-carboxylic acid is the optimal starting material for introducing a rigid, trans-configured cyclobutane motif into drug candidates. Its defined stereochemistry (evidenced by its distinct CAS 1931900-04-7) ensures that the resulting molecules have the precise three-dimensional orientation required for target engagement, a critical factor in optimizing binding affinity and selectivity in drug discovery . This scenario directly leverages the stereochemical purity of the trans-isomer over the racemic or cis alternatives.

Synthesis of Complex Molecules via SN2 Alkylation and Cross-Coupling

This compound is particularly well-suited for projects requiring a reactive alkyl halide handle on a strained ring. The bromine atom is an excellent leaving group for SN2 reactions, enabling efficient introduction of diverse nucleophiles. This is a key advantage over the less reactive 3-chloro analog, where reaction rates can be significantly slower, potentially reducing yields and increasing side-product formation . This scenario is supported by the class-level inference of alkyl bromide reactivity.

Medicinal Chemistry Programs Targeting Improved Pharmacokinetics

The higher lipophilicity of the bromo analog (consensus LogP 1.17) compared to its chloro counterpart (LogP 0.9) makes it a more suitable building block for designing molecules with enhanced membrane permeability or for exploring hydrophobic binding pockets [1]. This can be a strategic advantage in programs where optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile is a priority.

Reliable Scale-Up and Long-Term Research Programs

For projects requiring consistent, high-purity material with predictable lead times, the trans-3-bromo isomer is the superior choice. Its availability from multiple major suppliers with standard purities of ≥97-98% minimizes supply chain disruptions and ensures batch-to-batch reproducibility . This contrasts with the more limited and slower supply of the cis-isomer, which can hinder long-term planning and scale-up activities .

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